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molecular formula C17H14O2 B189213 Ethyl 9-fluorenylideneacetate CAS No. 27973-36-0

Ethyl 9-fluorenylideneacetate

Cat. No. B189213
M. Wt: 250.29 g/mol
InChI Key: SCHVJDVNASXDFU-UHFFFAOYSA-N
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Patent
US08247412B2

Procedure details

1.85 g (7.39 mmol, 1 eq) of 4 are introduced into 40 mL of EtOH. 14.8 mL (14.78 mmol, 2 eq) of 1 N sodium hydroxide are added and the mixture is stirred for 45 min at 60° C. The reagent dissolves completely while hot. The ethanol is concentrated, the residue is taken up in the water and AcOEt is added. The aqueous phase is acidified to pH 3, then extracted with AcOEt. The organic phase is washed with brine, dried, filtered and concentrated (m=1.62 g, yield=99%).
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH:5]=[C:6]1[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2)C.[OH-].[Na+]>CCO>[CH:17]1[C:18]2[C:6](=[CH:5][C:4]([OH:19])=[O:3])[C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:13]=2[CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
C(C)OC(C=C1C2=CC=CC=C2C=2C=CC=CC12)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
14.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 45 min at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The reagent dissolves completely while hot
CONCENTRATION
Type
CONCENTRATION
Details
The ethanol is concentrated
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The organic phase is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (m=1.62 g, yield=99%)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)=CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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